4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
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Description
The compound “4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride” is a derivative of N-benzoyl-N’-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea . It’s a complex organic compound with potential therapeutic uses .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . It includes a benzoyl group, a benzyl group, a cyano group, and a tetrahydrothieno pyridinyl group .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization
The compound is a part of a broader class of chemicals involved in synthetic and medicinal chemistry research. While specific details on this compound are not readily available, related research shows the synthesis and characterization of novel compounds for various applications. For example, the synthesis of novel polyimides derived from aromatic dianhydride monomers, indicating the importance of similar compounds in developing new materials with specific properties like low dielectric constants and good thermal stability (Wang et al., 2006).
Molecular Docking and In Vitro Screening
Compounds with complex structures, including pyridine and tetrahydrothieno[2,3-c]pyridin motifs, have been investigated for their potential interactions with biological targets. Molecular docking and in vitro screening have identified novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities, highlighting the potential of these compounds in pharmaceutical research (Flefel et al., 2018).
Corrosion Inhibition
Research on compounds with pyridine groups has shown their application in corrosion inhibition, indicating that similar compounds could have potential uses in protecting metals against corrosion. This application is crucial in industries where metal longevity and integrity are vital (Murmu et al., 2019).
Anticancer Activity
Explorations into the bioactivity of compounds featuring pyridine and benzamide groups have also included the synthesis and evaluation of novel indenopyridine derivatives for their anticancer activity. This research suggests that compounds with similar structural features may possess significant therapeutic potential (Ghorab & Al-Said, 2012).
Properties
IUPAC Name |
4-benzoyl-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2S.ClH/c30-17-25-24-15-16-32(18-20-7-3-1-4-8-20)19-26(24)35-29(25)31-28(34)23-13-11-22(12-14-23)27(33)21-9-5-2-6-10-21;/h1-14H,15-16,18-19H2,(H,31,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHMBPOEDZKJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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